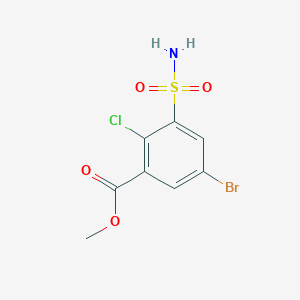

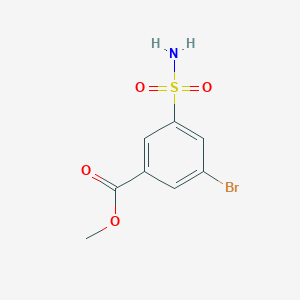

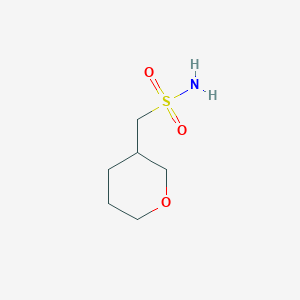

![molecular formula C9H12BrN3O2 B1429037 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester CAS No. 1273565-10-8](/img/structure/B1429037.png)

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

Overview

Description

The closest compound I found is “3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine”. It has a molecular formula of C5H7BrN4 and a molecular weight of 203.04 g/mol . It’s a nitrogen-containing heterocycle and has established itself as a modulator of σ-receptors, inhibitor of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possesses antiviral activity .

Synthesis Analysis

A general approach to the synthesis of [1,2,3]triazolo[1,5-a]pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings. The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization forms triazolopyrazines .Molecular Structure Analysis

The molecular structure of “3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine” includes a bromine atom and four nitrogen atoms. The InChI string isInChI=1S/C5H7BrN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2 . Chemical Reactions Analysis

The synthesis of [1,2,3]triazolo[1,5-a]pyrazines involves a reaction of azides with acetylenedicarboxylic acid ester . More specific reactions would depend on the exact compound and its substituents.Physical And Chemical Properties Analysis

The compound “3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine” has a molecular weight of 203.04 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its XLogP3-AA is -0.2, indicating its partition coefficient between octanol and water .Scientific Research Applications

I have found some information on the applications of compounds related to 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester. Here is a comprehensive analysis focusing on unique applications:

Copper (II) Ions and Histidine-Containing Peptides Extraction

The structural core of this compound has been used in the construction of bicyclic fused triazolium ionic liquids designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides. This application is significant in the field of biochemistry for selective separation processes .

Synthesis of Bicyclic Fused Triazolium Ionic Liquids

These ionic liquids have potential use in various chemical reactions and processes due to their unique properties such as low volatility and high thermal stability. They can be used as solvents or catalysts in organic synthesis .

Medicinal Chemistry

The compound’s core structure provides an excellent opportunity for use in combinatorial protocols for the preparation of compounds relevant to medicinal chemistry. This includes drug discovery and development processes where new therapeutic agents are synthesized .

Heterocyclization Methods

Recent methods of heterocyclization leading to the formation of related systems like tetrahydro[1,2,3]triazolo[1,5-a]pyrazines have shown high biological potential. These methods can be applied to synthesize various biologically active molecules .

properties

IUPAC Name |

ethyl 3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-4-7-8(10)11-12-13(7)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKFXHDEDOZDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(N=NN2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

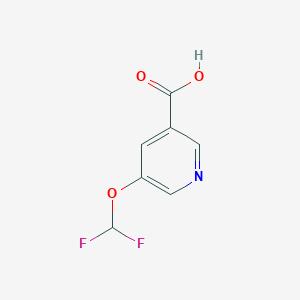

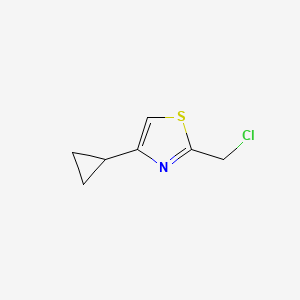

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)

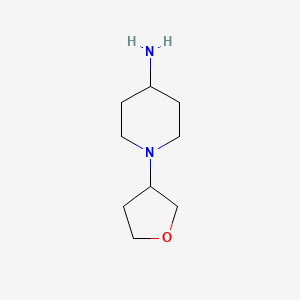

![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)

![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)

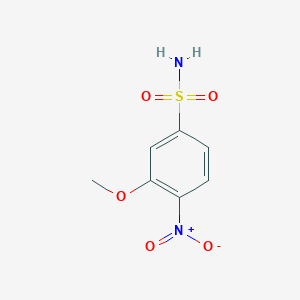

![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)